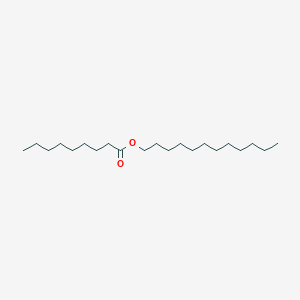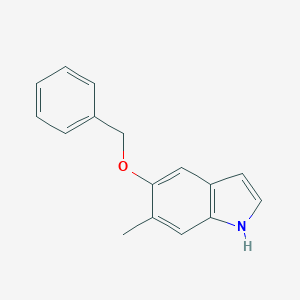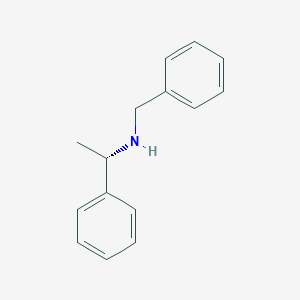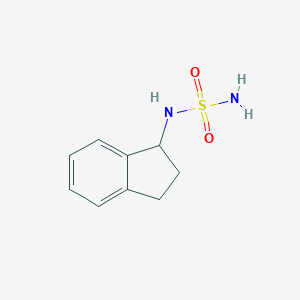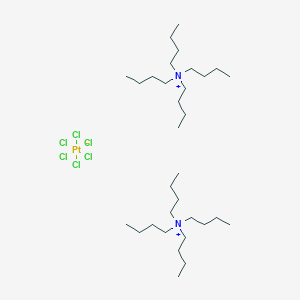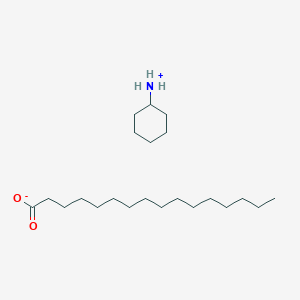
Cyclohexylammonium palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylammonium palmitate (CHAP) is a surfactant that has been widely used in various scientific research applications. It is a type of cationic surfactant, which means it has a positively charged head group and a hydrophobic tail. CHAP has been used in a variety of fields, including biotechnology, pharmaceuticals, and materials science.
Wirkmechanismus
The mechanism of action of Cyclohexylammonium palmitate is based on its ability to form micelles in solution. Micelles are spherical structures formed by the aggregation of surfactant molecules in solution. The hydrophobic tails of the surfactant molecules are oriented towards the center of the micelle, while the hydrophilic head groups are oriented towards the outside. This allows Cyclohexylammonium palmitate to solubilize hydrophobic compounds in aqueous solutions.
Biochemische Und Physiologische Effekte
Cyclohexylammonium palmitate has been shown to have low toxicity and is generally considered safe for use in scientific research applications. However, some studies have suggested that Cyclohexylammonium palmitate may have an effect on cell membrane integrity and may cause cell death at high concentrations. More research is needed to fully understand the biochemical and physiological effects of Cyclohexylammonium palmitate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclohexylammonium palmitate is its ability to solubilize hydrophobic compounds in aqueous solutions. This makes it an ideal surfactant for the preparation of nanoparticles and other lipid-based delivery systems. However, Cyclohexylammonium palmitate is not suitable for use in all types of experiments. It may interfere with certain types of assays and may not be compatible with some types of cells or tissues.
Zukünftige Richtungen
There are many potential future directions for research on Cyclohexylammonium palmitate. One area of interest is the development of new types of nanoparticles and delivery systems using Cyclohexylammonium palmitate as a surfactant. Another area of interest is the study of the biochemical and physiological effects of Cyclohexylammonium palmitate on cells and tissues. Additionally, more research is needed to fully understand the limitations and potential drawbacks of using Cyclohexylammonium palmitate in scientific research applications.
Synthesemethoden
The synthesis of Cyclohexylammonium palmitate is typically achieved through a two-step process. First, cyclohexylamine is reacted with palmitic acid to form cyclohexylammonium palmitate. This reaction is typically carried out in a solvent such as ethanol or methanol. The resulting product is then purified through a process such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Cyclohexylammonium palmitate has been used in a variety of scientific research applications. One of the most common applications is as a surfactant in the preparation of nanoparticles. Cyclohexylammonium palmitate has been shown to be effective in stabilizing a variety of nanoparticles, including gold, silver, and iron oxide nanoparticles. It has also been used in the preparation of liposomes and other lipid-based delivery systems.
Eigenschaften
CAS-Nummer |
15860-19-2 |
|---|---|
Produktname |
Cyclohexylammonium palmitate |
Molekularformel |
C22H45NO2 |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
cyclohexylazanium;hexadecanoate |
InChI |
InChI=1S/C16H32O2.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;7-6-4-2-1-3-5-6/h2-15H2,1H3,(H,17,18);6H,1-5,7H2 |
InChI-Schlüssel |
PYFKOTYFBXTKMQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C1CCC(CC1)[NH3+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C1CCC(CC1)[NH3+] |
Andere CAS-Nummern |
15860-19-2 |
Synonyme |
cyclohexylammonium palmitate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



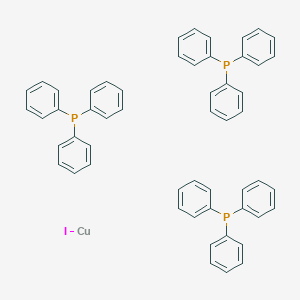
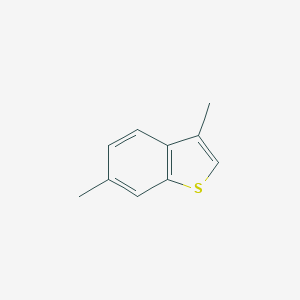
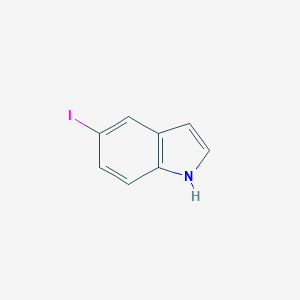
![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
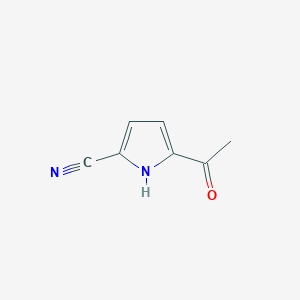
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)
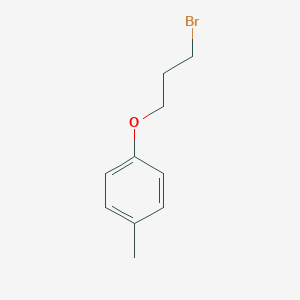
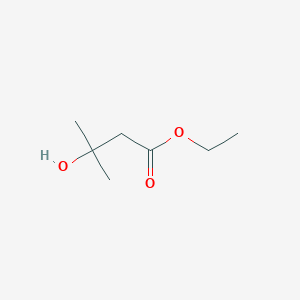
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
